molecular formula C7H11N3 B11795498 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Cat. No.: B11795498
M. Wt: 137.18 g/mol
InChI Key: NCHFHZHWSQSTHT-UHFFFAOYSA-N
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Description

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine: is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine, followed by methylation. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopentane rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with hydrogenated functional groups.
  • Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure. It may serve as a ligand in biochemical assays.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure allows for the design of analogs that may act as inhibitors or activators of specific biological pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
  • 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine

Comparison: Compared to its analogs, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine has a unique substitution pattern that can influence its reactivity and binding properties. The position of the amine group on the pyrazole ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-4-amine

InChI

InChI=1S/C7H11N3/c1-10-4-5-6(8)2-3-7(5)9-10/h4,6H,2-3,8H2,1H3

InChI Key

NCHFHZHWSQSTHT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(CCC2=N1)N

Origin of Product

United States

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